5-[2-(1,3-Thiazol-2-yl)morpholine-4-carbonyl]thiophene-2-carboxamide
Description
5-[2-(1,3-Thiazol-2-yl)morpholine-4-carbonyl]thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring, a morpholine ring, and a thiophene ring. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of multiple heterocyclic rings in its structure makes it a versatile scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
5-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c14-11(17)9-1-2-10(21-9)13(18)16-4-5-19-8(7-16)12-15-3-6-20-12/h1-3,6,8H,4-5,7H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWQTETVTVTPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(S2)C(=O)N)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,3-Thiazol-2-yl)morpholine-4-carbonyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with sulfur dichloride.
Coupling of Thiazole and Morpholine Rings: The thiazole and morpholine rings are coupled through a carbonylation reaction, forming the intermediate 2-(1,3-thiazol-2-yl)morpholine-4-carbonyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Final Coupling: The final step involves coupling the thiophene ring with the intermediate 2-(1,3-thiazol-2-yl)morpholine-4-carbonyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, morpholine, and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole, morpholine, and thiophene derivatives.
Scientific Research Applications
5-[2-(1,3-Thiazol-2-yl)morpholine-4-carbonyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[2-(1,3-Thiazol-2-yl)morpholine-4-carbonyl]thiophene-2-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
5-(2-Thiazolyl)thiophene-2-carboxamide: Lacks the morpholine ring, which may affect its biological activity.
2-(1,3-Thiazol-2-yl)morpholine-4-carboxamide: Lacks the thiophene ring, which may influence its chemical reactivity.
5-(2-Thiazolyl)morpholine-4-carboxamide: Lacks the thiophene ring, similar to the previous compound.
Uniqueness
5-[2-(1,3-Thiazol-2-yl)morpholine-4-carbonyl]thiophene-2-carboxamide is unique due to the presence of all three heterocyclic rings (thiazole, morpholine, and thiophene) in its structure. This combination provides a versatile scaffold for various chemical modifications and enhances its potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
